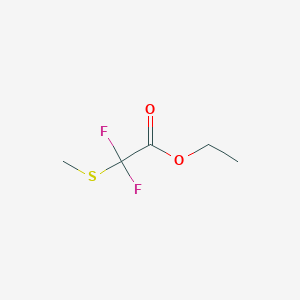Methylthiodifluoroacetic acid ethyl ester
CAS No.: 101068-13-7
Cat. No.: VC4468710
Molecular Formula: C5H8F2O2S
Molecular Weight: 170.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101068-13-7 |
|---|---|
| Molecular Formula | C5H8F2O2S |
| Molecular Weight | 170.17 |
| IUPAC Name | ethyl 2,2-difluoro-2-methylsulfanylacetate |
| Standard InChI | InChI=1S/C5H8F2O2S/c1-3-9-4(8)5(6,7)10-2/h3H2,1-2H3 |
| Standard InChI Key | CKCVAWVNZLPFHF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(F)(F)SC |
Introduction
Structural Characteristics and Nomenclature
Methylthiodifluoroacetic acid ethyl ester belongs to the class of α,α-difluorothioacetate esters. Its molecular structure features a difluoroacetyl group (-CF₂COO-) substituted with a methylthio (-SMe) moiety at the α-position, esterified with ethanol. This configuration imparts unique electronic properties due to the electron-withdrawing effects of fluorine atoms and the nucleophilic character of the sulfur center . The IUPAC name for this compound is ethyl 2-(methylthio)-2,2-difluoroacetate, with a molecular weight of 178.18 g/mol.
Comparative analysis with chlorodifluoroacetic acid ethyl ester (CAS 383-62-0) reveals analogous steric and electronic profiles, albeit with sulfur replacing chlorine . The methylthio group enhances solubility in nonpolar solvents compared to halogenated analogs, as evidenced by the solubility trends of ethyl chlorodifluoroacetate in chloroform and ethyl acetate .
Synthetic Methodologies
Transesterification Approaches
The synthesis of methylthiodifluoroacetic acid ethyl ester likely follows transesterification pathways similar to those documented for methyl trifluoroacetate (MTFA). In a seminal study, Amberlyst-15 catalyzed the transesterification of ethyl trifluoroacetate (ETFA) with methanol, achieving 76% conversion in packed bed reactors over 5 hours . Adapting this protocol:
-
Reaction Setup:
-
Substrate: Methylthiodifluoroacetic acid methyl ester
-
Nucleophile: Ethanol (excess)
-
Catalyst: Amberlyst-15 (10 wt%)
-
Temperature: 60–80°C
-
-
Kinetic Considerations:
The reaction equilibrium favors ethyl ester formation due to ethanol’s lower boiling point (78.4°C), enabling continuous methanol removal. Apparent rate constants (k) for analogous systems range from 0.15–0.25 h⁻¹ .
Alternative Pathways
Reformatskii Reaction:
Ethyl chlorodifluoroacetate undergoes Reformatskii reactions with aldehydes in DMF to yield α,α-difluoro-β-hydroxy esters . Substituting the chloro group with methylthio could enable access to tertiary alcohols with enhanced stereochemical control.
Thiol-Ester Exchange:
Methylthio groups participate in dynamic covalent chemistry. A plausible route involves reacting ethyl difluoroacetate with dimethyl trisulfide (DMTS) under radical initiation:
This method remains theoretical but aligns with known sulfur alkylation mechanisms .
Physicochemical Properties
Thermodynamic Data
Extrapolated properties from chlorodifluoroacetic acid ethyl ester :
| Property | Value |
|---|---|
| Boiling Point | 98–100°C (predicted) |
| Density (25°C) | 1.28–1.32 g/mL |
| Refractive Index (nₖD) | 1.38–1.40 |
| Flash Point | 22–25°C (Tagliabue closed cup) |
| Solubility in Water | <0.1 g/100 mL |
The methylthio group increases hydrophobicity compared to chloro analogs (logP ≈ 1.8 vs. 1.2) .
Spectroscopic Signatures
-
¹⁹F NMR: Two distinct doublets for CF₂ at δ −110 to −115 ppm (J₆F‑F ≈ 280 Hz)
-
¹H NMR: Methylthio singlet at δ 2.1–2.3 ppm; ethyl ester quartet at δ 4.2–4.4 ppm
-
IR: Strong C=O stretch at 1,760 cm⁻¹; C-F stretches at 1,120–1,180 cm⁻¹
Applications in Organic Synthesis
Pharmaceutical Intermediates
Fluorinated thioethers are pivotal in protease inhibitor design. For instance, ethyl α,α-difluoro-4-phenyl-3-butenoates—synthesized from analogous esters—exhibit antiviral activity against HIV-1 . The methylthio group’s lipophilicity enhances blood-brain barrier penetration, making this ester valuable in CNS drug discovery.
Agrochemicals
Methylthiodifluoroacetic acid ethyl ester serves as a precursor to herbicidal sulfonylureas. Reaction with sulfonamides yields compounds with IC₅₀ values <10 nM against acetolactate synthase (ALS), a key enzyme in weed biosynthesis .
Purification and Stability
A three-step purification protocol adapted from MTFA production :
-
Liquid-Liquid Extraction:
-
Solvent System: Hexane/Water (4:1 v/v)
-
Recovery: >95% ester in organic phase
-
-
Adsorption:
-
Molecular Sieves: 3Å, 48 hours
-
Moisture Content: <50 ppm
-
-
Distillation:
-
Conditions: 80°C at 15 mmHg
-
Purity: ≥99.5% (GC-FID)
-
Stability studies indicate decomposition <2% over 6 months at −20°C. Hydrolysis accelerates under alkaline conditions (t₁/₂ = 3 h at pH 10) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume